2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid
Description
2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazinone core substituted with a phenyl group at position 1 and an acetic acid moiety at position 2. It has been investigated in medicinal chemistry for its role as a pharmacophore in enzyme inhibition, particularly targeting dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism regulation .
Properties
IUPAC Name |
2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-11(19)8-16-6-7-17-9-15-12(13(17)14(16)20)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIBXXGSCPGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C(N=CN21)C3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623079-16-2 | |
| Record name | 2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that imidazo[1,5-a]pyridine, a structural component of the compound, is significant in a large number of agrochemicals and pharmaceuticals.
Mode of Action
Compounds with similar structures have been studied for their central pharmacological properties
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with various biochemical transformations. More detailed studies are required to understand the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have shown analgesic effects in mice. More research is needed to understand the specific effects of this compound.
Biological Activity
The compound 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The specific synthetic pathways may vary; however, the use of imidazole derivatives and acetic acid as a precursor is common.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing the compound's effects on HeLa (cervical cancer) and CEM (T-cell leukemia) cells, it demonstrated an IC50 value below 10 µM, indicating potent antiproliferative activity. The most notable analogs showed IC50 values as low as against human dermal microvascular endothelial cells (HMEC-1), suggesting a strong inhibitory effect on endothelial cell proliferation .
The mechanism through which 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid exerts its biological effects appears to involve inhibition of cyclin-dependent kinases (CDKs) . Specifically, compounds related to this structure have been shown to reduce CDK8 activity significantly. In vitro assays demonstrated that at a concentration of , certain analogs reduced CDK8 activity to of control levels .
Study 1: Cytotoxicity Assessment
In a comprehensive study involving multiple analogs of the compound, researchers evaluated their cytotoxic effects on various cancer cell lines. The results are summarized in Table 1 below:
| Compound | HeLa IC50 (µM) | CEM IC50 (µM) | HMEC-1 IC50 (µM) |
|---|---|---|---|
| 10a | 16 ± 2 | 24 ± 8 | 13 ± 0 |
| 10l | 1.5 ± 0.2 | 2.9 ± 1.0 | 0.59 ± 0.07 |
| Reference | 1.6 ± 0.9 | 0.41 ± 0.06 | 1.3 ± 0.5 |
This table illustrates that compound 10l exhibited superior cytotoxicity compared to the reference compound (2-methoxyestradiol), particularly towards endothelial cells .
Study 2: Inhibition of CDK Activity
Another significant study focused on the inhibition of CDK activity by this compound and its analogs. The ability to inhibit probe binding to CDK8 was quantitatively measured, revealing that some derivatives displayed promising binding affinities that correlated with their cytotoxic profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-a]pyrazinone scaffold is structurally versatile, with modifications at positions 1, 2, and 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazinone Derivatives
Key Findings:
Ring System Variations: The imidazo[1,5-a]pyrazinone core (as in the target compound) is less saturated than imidazo[1,2-a]pyrazinone derivatives (e.g., ganaplacide), which impacts rigidity and binding to flat enzymatic pockets . Saturation at positions 5,6 (dihydro vs. tetrahydro) influences solubility and bioavailability .
Substituent Effects :
- Phenyl vs. Fluoroaryl : Fluorine substitution (e.g., in ganaplacide) enhances metabolic stability and enzyme affinity via hydrophobic and electrostatic interactions .
- Acetic Acid vs. Acetamide : The carboxylic acid group in the target compound may improve solubility but reduce cell permeability compared to acetamide derivatives .
Pharmacological Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
